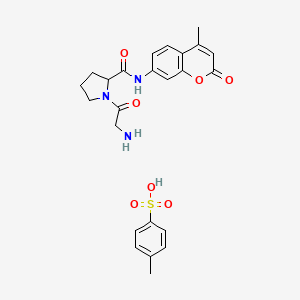
H-Gly-DL-Pro-AMC.TsOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, an enzyme involved in the breakdown of proline-containing peptides . This compound is widely used in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-Mca Tosylate typically involves the coupling of Glycyl-L-proline with 4-methylcoumaryl-7-amide in the presence of tosyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Coupling Reaction: Glycyl-L-proline is reacted with 4-methylcoumaryl-7-amide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Tosylation: The resulting product is then tosylated using tosyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of Gly-Pro-Mca Tosylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Pro-Mca Tosylate undergoes several types of chemical reactions, including:
Substitution: Tosylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Tosylate substitution reactions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Aplicaciones Científicas De Investigación
Gly-Pro-Mca Tosylate has a wide range of applications in scientific research, including:
Biochemistry: The compound is employed in assays to measure enzyme activity in various biological samples.
Drug Discovery: It serves as a tool for screening potential inhibitors of X-prolyl dipeptidyl-aminopeptidase, aiding in the development of therapeutic agents.
Molecular Biology: Gly-Pro-Mca Tosylate is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Mecanismo De Acción
The mechanism of action of Gly-Pro-Mca Tosylate involves its hydrolysis by X-prolyl dipeptidyl-aminopeptidase. The enzyme recognizes the Gly-Pro sequence and cleaves the amide bond, releasing 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target of this compound is the active site of X-prolyl dipeptidyl-aminopeptidase, where it binds and undergoes enzymatic cleavage .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Pro-Mca: Another fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, differing in the presence of a benzyloxycarbonyl (Z) protecting group.
Suc-Gly-Pro-Mca: A substrate with a succinyl (Suc) group, used for similar enzymatic assays.
Uniqueness
Gly-Pro-Mca Tosylate is unique due to its high sensitivity and specificity for X-prolyl dipeptidyl-aminopeptidase. The tosylate group enhances its solubility and stability, making it a preferred choice for various biochemical assays .
Propiedades
Fórmula molecular |
C24H27N3O7S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |
Clave InChI |
UPJXMGBMMLNPJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


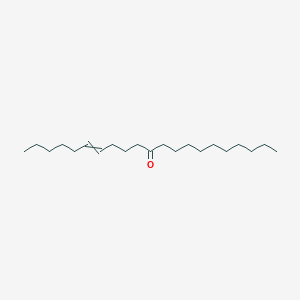
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
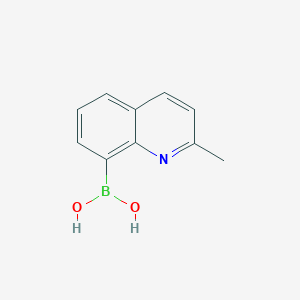
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
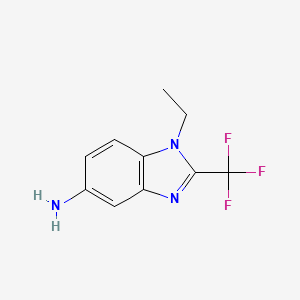
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
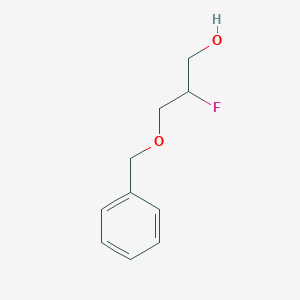
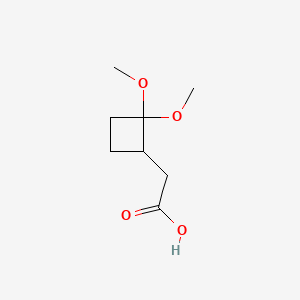
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
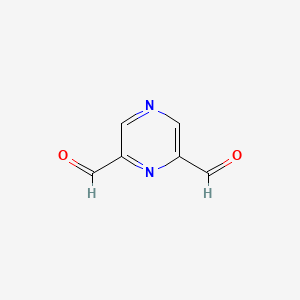
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
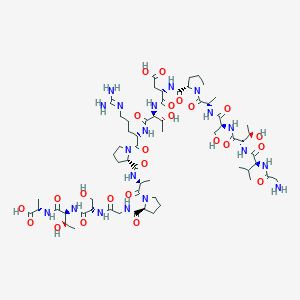
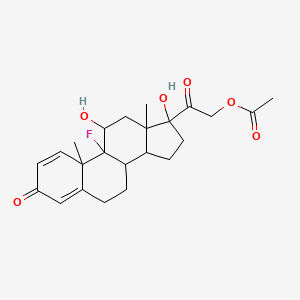
![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)
